2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of pyridine, piperidine, and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The methoxypyridine component can be synthesized through a series of reactions starting from pyridine derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the methoxypyridine and piperidine components with the naphthyridine moiety using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or naphthyridine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Biological Studies: Used as a probe to study molecular interactions and pathways in biological systems.
Pharmaceutical Development: Serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Naphthyridine Derivatives: Compounds such as quinolones and naphthyridines are structurally related and have comparable pharmacological properties.
Uniqueness
2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in medicinal chemistry and pharmaceutical sciences.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2-methoxypyridin-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-13-16(6-10-21-18)20(25)24-11-7-14(8-12-24)17-5-4-15-3-2-9-22-19(15)23-17/h2-6,9-10,13-14H,7-8,11-12H2,1H3 |
InChI Key |
VAOMRMNCCXPBRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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